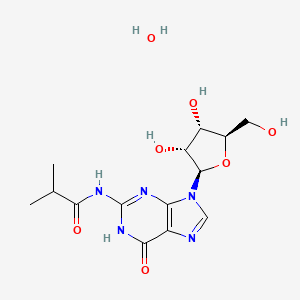

N2-Isobutyrylguanosine monohydrate

Description

Contextualization within Nucleoside Chemistry and Biochemistry

In the realm of nucleoside chemistry, the synthesis of oligonucleotides—short chains of DNA or RNA—is a cornerstone technology. However, the reactive functional groups on the nucleobase and sugar moieties necessitate the use of protecting groups to prevent unwanted side reactions during the assembly of the oligonucleotide chain. umich.edu N2-Isobutyrylguanosine exemplifies this principle, where the isobutyryl group serves as a temporary shield for the N2-amino group of guanine (B1146940).

From a biochemical perspective, the ability to synthesize custom oligonucleotides with high fidelity is crucial for a vast array of research areas, including molecular biology, genetics, and drug discovery. These synthetic nucleic acids are used as primers for DNA sequencing and PCR, as probes for detecting specific sequences, and as therapeutic agents like antisense oligonucleotides. researchgate.netthermofisher.com The isobutyryl protecting group on guanosine (B1672433) is favored for its stability during the synthesis cycles and its relatively straightforward removal under specific deprotection conditions. nih.gov

Significance as a Modified Nucleoside Analogue in Research

The significance of N2-Isobutyrylguanosine monohydrate extends beyond its role as a standard protected nucleoside. It is a precursor in the creation of more complex and functionally diverse modified nucleoside analogues. researchgate.netnih.gov For instance, it has been utilized in the synthesis of oligonucleotides containing site-specific bulky N2-aralkylated guanines to study DNA adducts and their mutagenic potential. nih.gov Furthermore, derivatives of N2-isobutyrylguanosine are instrumental in producing molecules like hydrophobic dinucleotide cap analogs, which are essential for the purification of capped mRNA.

The isobutyryl group's chemical properties, particularly its deprotection kinetics, have been the subject of detailed studies to optimize oligonucleotide synthesis protocols. nih.gov Research has focused on comparing its performance against other protecting groups to enhance the efficiency and purity of the final oligonucleotide product.

Overview of Research Utility and Scope

The research utility of N2-Isobutyrylguanosine monohydrate is broad and continues to expand. Its primary and most well-documented application is in automated solid-phase oligonucleotide synthesis. mdpi.com The resulting synthetic DNA and RNA molecules are fundamental tools for a multitude of research applications.

Beyond standard oligonucleotide synthesis, derivatives of N2-isobutyrylguanosine are employed in the development of therapeutic oligonucleotides, such as second-generation antisense oligonucleotides. researchgate.netresearchgate.net These therapeutic candidates are designed to modulate gene expression and hold promise for treating a variety of diseases. The compound has also been used in the synthesis of specifically modified oligonucleotides for the structural and functional analysis of RNA, contributing to our understanding of complex biological processes like RNA catalysis.

Detailed Research Findings

The utility of N2-Isobutyrylguanosine in research is underscored by quantitative data from various studies. The following tables present detailed findings related to its chemical behavior during oligonucleotide synthesis.

Deprotection Kinetics of N-Acyl Protecting Groups

The rate at which the protecting group is removed from the nucleobase is a critical parameter in oligonucleotide synthesis. The following table, based on a study of deprotection rates, illustrates the half-life of the isobutyryl group on deoxyguanosine under different cleavage conditions compared to other common protecting groups.

| Protecting Group | Base | Cleavage Conditions | Half-life (t½) |

| N2-isobutyryl | Guanine | Aqueous Methylamine | Fast |

| N2-isobutyryl | Guanine | Ethanolic Ammonia | Slow |

| N4-acetyl | Cytosine | Aqueous Methylamine | Fast |

| N4-acetyl | Cytosine | Ethanolic Ammonia | Slow |

| N6-benzoyl | Adenine | Aqueous Methylamine | Fast |

| N6-benzoyl | Adenine | Ethanolic Ammonia | Slow |

| N4-phenoxyacetyl | Cytosine | Aqueous Methylamine | Very Fast |

| N4-phenoxyacetyl | Cytosine | Ethanolic Ammonia | Fast |

| N4-tert-butylphenoxyacetyl | Cytosine | Aqueous Methylamine | Very Fast |

| N4-tert-butylphenoxyacetyl | Cytosine | Ethanolic Ammonia | Fast |

| Data derived from a study on selective deprotection conditions. "Fast" and "Slow" are relative terms used in the study to compare the cleavage rates. nih.gov |

Acid Lability of Protected Deoxyribonucleosides

During the detritylation step of oligonucleotide synthesis, the acidic conditions can lead to the undesirable cleavage of the glycosidic bond (depurination), particularly for purine (B94841) bases. The following table shows the relative stability of N2-isobutyryldeoxyguanosine compared to N6-benzoyldeoxyadenosine under different acidic conditions.

| Protected Nucleoside | Deblocking Reagent | Depurination Half-time (t½) |

| N6-benzoyldeoxyadenosine | 3% DCA in CH2Cl2 | ~1.3 hours |

| N2-isobutyryldeoxyguanosine | 3% DCA in CH2Cl2 | ~5-6 times longer than dA |

| N6-benzoyldeoxyadenosine | 3% TCA in CH2Cl2 | - |

| N2-isobutyryldeoxyguanosine | 3% TCA in CH2Cl2 | ~12 times longer than dA |

| Data derived from kinetic studies on depurination and detritylation of CPG-bound intermediates. oup.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O6.H2O/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13;/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24);1H2/t6-,8-,9-,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIMAIWXKDBJKP-DOKXERMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Strategies for N2-Isobutyrylguanosine Monohydrate Synthesis

The preparation of N2-Isobutyrylguanosine derivatives often begins with a guanosine (B1672433) precursor, such as 2,6-diaminopurine (B158960) riboside. An efficient, four-step process has been developed to produce derivatives like 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine. nih.govresearchgate.net This synthesis involves the direct 2'-O-alkylation of the precursor, followed by enzymatic deamination. nih.gov The subsequent crucial steps are the selective N2-isobutyrylation to protect the exocyclic amino group and the 5'-O-dimethoxytritylation to protect the primary hydroxyl group, resulting in the desired compound in high yield and purity. nih.gov This synthetic process has been optimized and scaled up to the pilot plant level. nih.gov Another approach involves starting from 6-chloro-2-amino purine (B94841) to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine, a key component for peptide nucleic acid (PNA) synthesis. nih.gov N2-Isobutyryl guanosine itself is a derivative of the nucleoside guanosine and serves as a precursor in the synthesis of other complex molecules, such as hydrophobic dinucleotide cap analogs. caymanchem.com

One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers an efficient alternative to traditional multi-step procedures. This approach has been successfully applied to the synthesis of related guanosine derivatives. For instance, an efficient one-flask synthesis of N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine has been described. researchgate.net This method involves the alkylation of a protected deoxyguanosine derivative followed by deprotection of the 3'-O-position in the same reaction vessel. researchgate.net

Similarly, a two-step, one-pot method is available for the etherification at the O6-position of silyl-protected guanosine and 2'-deoxyguanosine. nih.gov This process first converts the silylated nucleoside into an O6-(benzotriazol-1-yl) ether intermediate, which is then reacted with an alcohol to form the desired O6-ether. nih.gov The Ugi reaction is another example of a one-pot procedure used to generate diverse libraries of α-ketoamides, demonstrating the power of this synthetic strategy in medicinal chemistry. nih.gov These examples highlight a trend toward developing more streamlined and efficient syntheses in nucleoside chemistry.

Derivatization for Oligonucleotide Synthesis

N2-Isobutyrylguanosine is a cornerstone for the synthesis of both natural and modified oligonucleotides. Its protected state allows for sequential addition to a growing nucleic acid chain with high efficiency and fidelity.

The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of oligonucleotides. In this solid-phase synthesis approach, N2-isobutyrylguanosine is first converted into a phosphoramidite building block. This is typically achieved by reacting the 5'-dimethoxytrityl (DMT) protected N2-isobutyrylguanosine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

The resulting N2-isobutyrylguanosine phosphoramidite is then used in an automated DNA/RNA synthesizer. The synthesis cycle involves four key steps:

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.

Coupling: The activated phosphoramidite of N2-isobutyrylguanosine is coupled to the free 5'-hydroxyl group of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N2-isobutyryl group, are removed, typically with aqueous ammonia.

The versatility of N2-isobutyrylguanosine extends to the synthesis of a wide array of modified oligonucleotides that are invaluable tools in molecular biology and biotechnology.

2'-O-Alkylriboside modifications, such as 2'-O-methylation, are common in natural RNA and are also introduced synthetically to enhance the stability of oligonucleotides against nuclease degradation and to improve their binding affinity to complementary strands. The synthesis of 2'-O-alkylated guanosine-containing oligonucleotides can be achieved using N2-isobutyrylguanosine as a starting material.

A notable example is the preparation of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, a precursor for second-generation antisense oligonucleotides. researchgate.net This synthesis involves the direct 2'-O-alkylation of a suitably protected guanosine derivative. researchgate.net Another relevant synthetic route starts with N2-isobutyrylguanosine, which is first protected at the 5'-position. The 2'-hydroxyl group is then alkylated, for instance, by reaction with an alkyl halide in the presence of a base. The resulting 2'-O-alkylated N2-isobutyrylguanosine can then be converted into a phosphoramidite and incorporated into oligonucleotides using standard solid-phase synthesis.

Furthermore, N2-isobutyrylguanosine has been utilized as a precursor in the multi-step synthesis of 2'-O-(o-nitrobenzyl)-3'-thioguanosine phosphoramidite, a photocaged derivative used for studying RNA catalysis. mdpi.com This synthesis highlights the adaptability of N2-isobutyrylguanosine in creating complex, modified nucleosides for specialized research applications. mdpi.com

5'-Azidoribonucleosides are valuable intermediates for the introduction of various functionalities at the 5'-position of a nucleoside, such as fluorescent dyes, biotin, or other reporter groups, through azide-alkyne cycloaddition reactions ("click chemistry"). An efficient, one-pot synthesis of 5'-azido-5'-deoxyribonucleosides starting from base-protected nucleosides, including N2-isobutyrylguanosine, has been developed.

The synthesis involves the reaction of N2-isobutyrylguanosine with triphenylphosphine (B44618) (PPh3), carbon tetrabromide (CBr4), and an excess of sodium azide (B81097) (NaN3) in an anhydrous solvent like dimethylformamide (DMF). This reaction proceeds via an Appel-type reaction to generate a 5'-bromo intermediate, which is then displaced by the azide ion in situ. The resulting 5'-azido-N2-isobutyryl-5'-deoxyguanosine can be purified and subsequently used in a variety of chemical transformations.

Table 2: One-Pot Synthesis of 5'-Azido-N2-isobutyryl-5'-deoxyguanosine

| Starting Material | Reagents | Solvent | Product |

| N2-Isobutyrylguanosine | PPh3, CBr4, NaN3 | Anhydrous DMF | 5'-Azido-N2-isobutyryl-5'-deoxyguanosine |

Isotopically labeled nucleosides are powerful tools for elucidating the mechanisms of enzymatic reactions involving nucleic acids. The incorporation of heavy isotopes, such as 18O, at specific positions allows for the tracking of bond cleavage and formation events using techniques like mass spectrometry and NMR spectroscopy.

A general and efficient synthetic approach has been described for the preparation of 5'-18O-labeled purine nucleoside phosphoramidites, which can then be incorporated into RNA oligonucleotides. This method starts with commercially available 5'-O-DMT protected nucleosides. In the context of guanosine, a 5'-O-DMT-N2-acyl-protected guanosine would be the starting point. The synthesis involves the removal of the 5'-DMT group, followed by the introduction of the 18O label from H2¹⁸O via a Mitsunobu reaction or other suitable method. The resulting 5'-18O-labeled N2-protected guanosine is then converted into its phosphoramidite derivative for use in solid-phase synthesis. These 5'-18O labeled oligonucleotides are particularly useful for studying the mechanism of 2'-O-transphosphorylation reactions in RNA.

Synthesis of Modified Oligonucleotides for Research

Synthesis of Specific Analogs and Related Compounds

The synthesis of specific analogs of guanosine derivatives is crucial for various biochemical and therapeutic applications. These modifications are often designed to enhance stability, improve cellular uptake, or provide specific functionalities for research purposes, such as in the synthesis of oligonucleotides or the study of mRNA translation.

N2-Isobutyryl-2'-deoxyguanosine is a protected nucleoside analog widely utilized as a building block in the chemical synthesis of DNA oligonucleotides. broadpharm.commedchemexpress.com The isobutyryl group serves as a protecting group for the exocyclic amine of guanine (B1146940), preventing unwanted side reactions during the automated synthesis process.

A notable synthetic route involves the efficient, one-flask synthesis of a derivative, N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine. This process begins with the alkylation of N2-isobutyryl-3′-O-levulinyl-5′-O-dimethoxytrityl-2′-deoxyguanosine. The reaction is carried out with 4-nitrophenylethanol in the presence of triphenylphosphine (Ph3P), diethyl azodicarboxylate (DEAD), and N-ethyl-N,N-diisopropylamine. Subsequently, the 3'-O-levulinyl group is removed using hydrazine (B178648) to yield the final product. tandfonline.comresearchgate.net

Another significant development is the four-step process for preparing 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, a key precursor for second-generation antisense oligonucleotides. nih.gov The synthesis starts with the direct 2'-O-alkylation of 2,6-diaminopurine riboside using affordable reagents like potassium hydroxide (B78521) (KOH) and alkyl halides in dimethyl sulfoxide (B87167) (DMSO). The resulting 2'-O-(2-methoxyethyl)-DAPR is then purified by crystallization. nih.gov The subsequent steps involve enzymatic deamination, selective N2-isobutyrylation, and finally, 5'-O-dimethoxytritylation to furnish the desired compound in high yield and purity. nih.gov This optimized process has been successfully scaled up to the pilot plant level. nih.gov

Derivatives such as N2-isobutyryl-2'-deoxyguanosine-N7-cyanoborane have also been synthesized and investigated for their anti-neoplastic properties. duke.edu These compounds have shown selective activity against various cancer cell lines by inhibiting DNA and RNA synthesis. duke.edu

Table 1: Key Intermediates and Reagents in the Synthesis of N2-Isobutyryl-2'-deoxyguanosine Derivatives

| Derivative | Starting Material | Key Reagents | Purpose |

| N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine | N2-isobutyryl-3′-O-levulinyl-5′-O-dimethoxytrityl-2′-deoxyguanosine | 4-nitrophenylethanol, Ph3P, DEAD, Hydrazine | Oligonucleotide synthesis tandfonline.comresearchgate.net |

| 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine | 2,6-Diaminopurine riboside | KOH, Alkyl halides, DMSO, Adenosine deaminase | Precursor for antisense oligonucleotides nih.gov |

| N2-isobutyryl-2'-deoxyguanosine-N7-cyanoborane | N2-isobutyryl-2'-deoxyguanosine | Cyanoborane source | Anti-neoplastic agent research duke.edu |

The 5' cap structure (m7GpppN) is a defining feature of eukaryotic mRNA, essential for translation initiation and protection against degradation. acs.orgneb.comneb.com The synthesis of modified cap analogs, particularly those with hydrophobic properties, has become a significant area of research for improving the efficiency of in vitro transcribed mRNA for therapeutic use. citedrive.com

One strategy to enhance mRNA translation and purification is the introduction of hydrophobic tags. The "PureCap" method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to purify mRNA by incorporating a hydrophobic tag into the cap analog. oup.comresearchgate.net For instance, cap analogs incorporating deoxyribose have been synthesized, and by optimizing the transcription reaction conditions, both capping efficiency and mRNA yield were improved. citedrive.com A deoxyadenosine-modified cap analog synthesized via this method showed significantly higher translational activity than the standard Cap-1 structure. citedrive.com The synthesis of these analogs often involves the coupling of a hydrophobic-tagged diphosphate (B83284) imidazolide (B1226674) with monophosphate nucleotides in the presence of a catalyst like zinc chloride in dimethyl sulfoxide (DMSO). oup.com

Modifications to the guanosine base itself can also introduce hydrophobicity and confer unique properties. For example, substituting the N7-methyl group with a larger hydrophobic group like benzyl (B1604629) can enhance stacking interactions with cap-binding proteins. nih.gov Similarly, modifications at the C8-position of guanosine have been explored. Using Suzuki–Miyaura cross-coupling reactions, various substituents, including bulky pyrene (B120774) groups, have been attached to 8-bromoguanosine (B14676) 5′-monophosphate precursors. acs.org These bulky hydrophobic groups can lead to increased affinity for the eukaryotic initiation factor 4E (eIF4E). acs.org

Another approach involves S-alkylation reactions. The nucleophilic reaction of a 7-methylguanosine (B147621) containing a 5'-thiophosphate with 5'-iodo guanosine can produce dinucleotide cap analogs with a modified phosphate backbone. nih.gov Furthermore, fluorescent hydrophobic groups can be introduced to study cap-binding protein interactions. A fluorescent cap analog, anthraniloyl-m7GTP, was synthesized by reacting m7GTP with isatoic anhydride (B1165640). oup.com The hydrophobic nature of this analog was useful in probing the microenvironment of the cap-binding site on initiation factors. oup.com

To prevent the incorrect, reverse orientation incorporation of the cap during in vitro transcription, "anti-reverse" cap analogs (ARCAs) have been designed. nih.gov These analogs, such as those with a 3'-deoxy or 3'-O-methyl modification on the 7-methylguanosine, ensure that transcription initiates correctly, leading to a 2.3- to 2.6-fold higher translational efficiency compared to mRNAs capped with the standard m7GpppG. nih.gov The synthesis of these ARCAs is achieved by forming the pyrophosphate bond in anhydrous dimethylformamide using zinc salts as catalysts. nih.gov

Table 2: Examples of Hydrophobic Dinucleotide Cap Analogs and Their Synthetic Approaches

| Cap Analog Type | Key Modification | Synthetic Method | Purpose |

| PureCap Analogs | Hydrophobic tag on phosphate chain | Coupling of diphosphate imidazolide with mononucleotides | High-purity mRNA isolation via RP-HPLC citedrive.comoup.comresearchgate.net |

| C8-Modified Analogs | Aryl/Alkyl group at C8 of guanosine | Suzuki–Miyaura cross-coupling | Enhanced binding to eIF4E, molecular rotors acs.org |

| N7-Benzyl Analogs | Benzyl group at N7 of guanosine | Alkylation of guanosine precursor | Increased hydrophobic interaction with cap-binding proteins nih.gov |

| Anti-Reverse Cap Analogs (ARCAs) | 3'-Deoxy or 3'-O-methyl on m7G | Pyrophosphate bond formation using zinc salts | Prevent reverse incorporation, increase translational efficiency nih.gov |

| Fluorescent Analogs | Anthraniloyl group on ribose | Reaction with isatoic anhydride | Probing the hydrophobic environment of cap-binding proteins oup.com |

Structural and Spectroscopic Investigations

Tautomeric Equilibria and Conformational Analysis of N2-Isobutyrylguanine

The tautomerism of guanine (B1146940) derivatives is a critical area of study due to its implications for the structural integrity of DNA. nih.gov N2-isobutyrylguanine, a modified form of guanine, provides a valuable model for investigating these phenomena.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the direct observation of tautomers of N2-isobutyrylguanine. nih.gov Researchers have successfully identified two distinct tautomers in a solution of dichloromethane-dimethyl sulfoxide (B87167) (1:1 v/v): the 1,7-dihydro and the 1,9-dihydro forms. nih.gov These two tautomers, 1,7-dihydro-2-(isobutyroyl)amino-6H-purin-6-one and 1,9-dihydro-2-(isobutyroyl)amino-6H-purin-6-one, were observed in an almost equal 1:1 ratio. nih.gov This study marked the first instance of guanine tautomers being directly observed and characterized by NMR spectroscopy. nih.gov

The equilibrium between tautomeric forms is significantly influenced by the surrounding environment, including the solvent and the presence of water molecules. mdpi.comnih.gov For N2-isobutyrylguanine, the observation of both the 1,7-dihydro and 1,9-dihydro tautomers was made in a mixed solvent system of dichloromethane (B109758) and dimethyl sulfoxide. nih.gov This indicates that the solvent environment can stabilize different tautomeric forms, allowing for their coexistence. mdpi.com

The state of hydration is also a determining factor. For instance, in the solid state without any solvent, guanine typically exists as the amino-keto tautomer with protons at the N1 and N7 positions. researchgate.net However, its monohydrate form shows protons at the N1 and N9 positions, highlighting the role of water in shifting the tautomeric preference. researchgate.net Studies on other molecules have shown that water can actively participate in the tautomerization process, forming bridges between functional groups and stabilizing specific tautomers through charge transfer and electrostatic interactions. nih.gov In polar solvents, the energy difference between the 9H and 7H tautomers of purine (B94841) derivatives can be small, suggesting that both forms can coexist in solution. mdpi.com

The study of tautomerism in guanine and its derivatives is paramount to understanding the mechanisms that ensure the fidelity of genetic information. nih.gov The canonical tautomeric forms of DNA bases are essential for forming the correct Watson-Crick base pairs during DNA replication and transcription. nih.govyoutube.com Tautomeric shifts can alter the hydrogen-bonding patterns of the nucleobases, potentially leading to incorrect base pairings and, consequently, mutations. nih.govyoutube.com

The remarkable stability of the canonical guanine tautomer is considered a key factor in the high-fidelity replication and translation of the genetic code. nih.gov The presence of only one dominant tautomeric form at physiological pH is critical for maintaining the integrity of the genome. nih.gov Theoretical models and experimental studies suggest that the energy penalty for forming rare tautomers of guanine is relatively high, which helps prevent errors in DNA processes. nih.gov However, it has also been proposed that minor tautomeric forms of guanine might play functional roles in the catalytic sites of certain RNA enzymes (ribozymes). nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the detailed structural analysis of complex organic molecules like N2-Isobutyrylguanosine monohydrate.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of organic compounds. ruc.dkipb.pt These techniques provide detailed information about the chemical environment of individual atoms within a molecule. ruc.dkdocbrown.info In the context of N2-Isobutyrylguanosine, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity via the Nuclear Overhauser Effect (NOE). ¹³C NMR, often used in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps to identify the number and type of carbon atoms (CH₃, CH₂, CH, or quaternary carbons). ruc.dk

The chemical shifts observed in these spectra are highly sensitive to the electronic structure and conformation of the molecule, making them essential for distinguishing between isomers and confirming the successful synthesis of the target compound. ruc.dkipb.pt

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data (Note: The following data is hypothetical and serves to illustrate the typical presentation of NMR data for structural elucidation. Actual values may vary.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H8 (Purine Ring) | ~8.0 | ~140 |

| H1' (Ribose) | ~5.8 | ~87 |

| Isobutyryl CH | ~2.8 | ~36 |

| Isobutyryl CH₃ | ~1.2 | ~19 |

| Purine C6 (C=O) | - | ~157 |

| Purine C2 | - | ~149 |

| Purine C4 | - | ~151 |

| Purine C5 | - | ~116 |

| Purine C8 | - | ~140 |

| Ribose C1' | - | ~87 |

| Ribose C2' | ~4.5 | ~74 |

| Ribose C3' | ~4.3 | ~71 |

| Ribose C4' | ~4.1 | ~85 |

| Ribose C5' | ~3.8, ~3.7 | ~62 |

| Isobutyryl C=O | - | ~180 |

| Isobutyryl CH | - | ~36 |

| Isobutyryl CH₃ | - | ~19 |

For nitrogen-rich heterocyclic compounds like N2-Isobutyrylguanosine, Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly powerful and reliable technique for structural and tautomeric analysis. researchgate.netresearchgate.net Although the natural abundance of the ¹⁵N isotope is low, modern NMR methods, including inverse-detected techniques like HMBC (Heteronuclear Multiple Bond Correlation), allow for the acquisition of high-quality ¹⁵N spectra. researchgate.net

The chemical shifts of ¹⁵N are highly sensitive to the electronic environment of the nitrogen atoms, including their hybridization state and involvement in hydrogen bonding. researchgate.net This makes ¹⁵N NMR an excellent tool for directly probing tautomeric equilibria, as different tautomers will exhibit distinct ¹⁵N chemical shifts. researchgate.netresearchgate.net Isotopic labeling, where ¹⁴N is replaced with ¹⁵N, can further enhance the signal-to-noise ratio and enable more advanced NMR experiments, providing unambiguous structural assignments. nih.govchemrxiv.org

Chemical Exchange and Dynamic NMR Studies for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in probing the dynamic processes of N2-substituted guanosine (B1672433) derivatives. Studies on the closely related N2-isobutyrylguanine, the nucleobase of N2-Isobutyrylguanosine, have provided significant insights into the tautomeric exchange phenomena.

In a notable study, two distinct tautomers of N2-isobutyrylguanine, the 1,7-dihydro and 1,9-dihydro forms, were directly observed and characterized by NMR spectroscopy in a mixed solvent system of dichloromethane and dimethyl sulfoxide. The presence of two sets of NMR signals indicated a slow exchange between the two tautomers on the NMR timescale.

Selective-inversion NMR experiments were employed to determine the thermodynamic parameters for the interconversion between these two tautomers. These experiments measure the rate of chemical exchange, which in turn allows for the calculation of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

| Thermodynamic Parameter | Value |

| Activation Energy (Ea) | Data not available in provided sources |

| Enthalpy of Activation (ΔH‡) | Data not available in provided sources |

| Entropy of Activation (ΔS‡) | Data not available in provided sources |

| Free Energy of Activation (ΔG‡) | Data not available in provided sources |

| Thermodynamic parameters for the interconversion of N2-isobutyrylguanine tautomers. The specific values from the study are not available in the provided search results. |

The ability to directly observe and quantify the dynamics of tautomerism in the N2-isobutyrylguanine moiety is fundamental to understanding the conformational landscape of the entire N2-Isobutyrylguanosine monohydrate molecule. These findings highlight the intricate equilibria that define the molecule's structure and its potential interactions with other molecules.

Theoretical and Computational Approaches to Structure and Dynamics

To complement experimental data, theoretical and computational methods have been employed to provide a deeper understanding of the structural preferences and dynamic behavior of N2-Isobutyrylguanosine monohydrate at the atomic level.

High-Level Ab Initio Calculations for Tautomeric Stability

High-level ab initio quantum chemical calculations have been instrumental in investigating the conformational preferences of N2-substituted guanosine derivatives, which serve as excellent models for N2-Isobutyrylguanosine. Theoretical studies on N2-methylguanosine and N2,N2-dimethylguanosine have shed light on the stability of different tautomers and conformers. nih.gov

These computational analyses typically involve geometry optimization of various possible structures, followed by the calculation of their relative energies to determine the most stable forms. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly used. nih.gov

| Conformer/Tautomer | Method | Relative Energy (kcal/mol) |

| N2-methylguanosine (syn) | PCILO | More Stable |

| N2-methylguanosine (anti) | PCILO | Less Stable |

| N2-methylguanosine (s-trans) | HF/DFT | Lower Energy |

| N2-methylguanosine (s-cis) | HF/DFT | Higher Energy |

| Relative stability of conformers of N2-methylguanosine as determined by various computational methods. nih.gov PCILO: Perturbative Configuration Interaction using Localized Orbitals. HF: Hartree-Fock. DFT: Density Functional Theory. |

These theoretical findings suggest that the N2-substituent significantly influences the conformational preferences of the guanosine molecule, which has implications for its molecular recognition properties. nih.gov

Computational Studies on Hydrogen Bonding Interactions and NMR Parameters

Computational chemistry provides powerful tools to investigate the intricate network of hydrogen bonds within N2-Isobutyrylguanosine monohydrate and to predict its NMR parameters. The isobutyryl group can act as both a hydrogen bond donor and acceptor, contributing to the stability of various conformations and potential intermolecular interactions.

Furthermore, theoretical calculations of NMR chemical shifts and coupling constants have become an essential adjunct to experimental NMR spectroscopy. By calculating these parameters for different proposed structures and comparing them with experimental data, it is possible to validate or refine the determined solution-state structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

While specific computational studies on the hydrogen bonding and NMR parameters of N2-Isobutyrylguanosine monohydrate are not detailed in the provided search results, the methodologies are well-established and have been applied to a wide range of nucleoside analogues. These computational approaches are invaluable for interpreting experimental data and for providing a detailed picture of the molecule's structural and electronic properties.

Biochemical and Molecular Biological Research Applications

Research on Nucleotide Metabolism and Cellular Signaling Pathways

The compound is pivotal for creating tools that study the intricate pathways of nucleotide metabolism and the modulation of cellular signals. By incorporating it into synthetic nucleotide analogs, researchers can probe the mechanisms governing cell function and communication.

The study of interactions between mRNA and cellular proteins is a key area of research where N2-Isobutyrylguanosine plays an indirect but vital role. It is used to synthesize cap analogs that probe the binding affinity for proteins like the eukaryotic initiation factor 4E (eIF4E), which is essential for initiating translation. nih.govfrontiersin.org Modifications at the N2 position of the guanine (B1146940) in cap analogs can increase the affinity for eIF4E, which in turn can protect the mRNA from decapping enzymes and enhance its stability within the cell. nih.gov Furthermore, the chemical properties of N2-isobutyrylguanine itself have been a subject of study; researchers have identified and characterized two of its tautomers using NMR spectroscopy, providing insights into its molecular structure and behavior in solution. nih.gov

Table 1: Research Findings on N2-Modified Cap Analogs

| Research Focus | Finding | Reference |

|---|---|---|

| Translational Activity | mRNA transcripts with N2-modified cap structures show very high translational activity. | nih.gov |

| eIF4E Affinity | Modifications can increase the affinity of the cap analog for the eIF4E protein. | nih.govfrontiersin.org |

| mRNA Stability | Enhanced stability of capped transcripts was observed in HEK293 cells. | nih.gov |

| Protein Synthesis | Positioning of benzene (B151609) substituents at the N2 position led to protein synthesis levels more than three times higher than standard capped mRNA. | nih.govfrontiersin.org |

Utility in Gene Expression and RNA Modification Studies

The compound is a fundamental building block for constructing modified RNA molecules, enabling precise studies of gene expression and the functional consequences of RNA modifications.

N2-Isobutyrylguanosine is a documented precursor in the synthesis of photocaged 3'-S-thioguanosine (3'-S-RNAs). caymanchem.com These photocaged molecules are valuable research tools for investigating the mechanism of RNA catalysis and ribozyme-catalyzed reactions. caymanchem.com By incorporating a "caged" guanosine (B1672433) analog into an RNA sequence, scientists can initiate a reaction at a specific time by exposing the molecule to light. This temporal control allows for detailed kinetic and mechanistic studies of ribozyme function.

A significant application of N2-Isobutyrylguanosine is in the development of novel purification methods for messenger RNA (mRNA). It is used as a starting material in the synthesis of hydrophobic dinucleotide cap analogs. caymanchem.comnih.gov These specialized cap analogs, referred to as PureCap™, are integrated into mRNA during in vitro transcription (IVT). nih.gov The hydrophobicity of the tag allows for the efficient separation and purification of fully capped mRNA from uncapped transcripts using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This method is advantageous as it avoids repeated enzymatic treatments and can yield mRNA with nearly 100% capping efficiency, which is correlated with increased translational activity and reduced immunogenicity. nih.gov

Application as a Research Tool for Nucleotide Analogs

N2-Isobutyrylguanosine is widely used as a protected nucleoside in the chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite (B1245037) method. nih.gov In this context, the isobutyryl group on the N2 position of guanine prevents unwanted side reactions during the automated synthesis process. nih.gov It is a component of phosphoramidite monomers, which are the chemical building blocks for creating synthetic RNA. google.com The compound is also a precursor for producing other modified guanosine derivatives, such as 5′-O-(4,4′-dimethoxytrityl)-N2-isobutyryl-2′-O-(2-methoxyethyl)-guanosine, which is a key component for synthesizing second-generation antisense oligonucleotides. nih.gov Its role as an intermediate allows for the creation of a wide array of nucleotide analogs for various research purposes.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| N2-Isobutyrylguanosine monohydrate |

| Guanosine |

| N2-isobutyrylguanine |

| 7-methylguanosine (B147621) (m7G) |

| 3'-S-thioguanosine |

| 5′-O-(4,4′-dimethoxytrityl)-N2-isobutyryl-2′-O-(2-methoxyethyl)-guanosine |

| N2-isobutyryl-2 ' -O-TBDMS-3 ' -O-DMT-guanosine-5 ' -cyanoethyl-N, N-diisopropyl-phosphoramidite |

Facilitation of Novel Inhibitor and Modulator Design for Biochemical Research

N²-Isobutyrylguanosine is an essential precursor in the synthesis of complex oligonucleotides that function as inhibitors and modulators of biological processes. Its role is not as a direct inhibitor but as a foundational component for constructing these larger, active molecules.

One of the most significant applications is in the production of second-generation antisense oligonucleotides. nih.govtandfonline.com These synthetic nucleic acid strands are designed to bind to specific messenger RNA (mRNA) sequences, thereby inhibiting the translation of a target protein and modulating gene expression. The synthesis of these therapeutic and research tools, such as those containing 2'-O-methoxyethyl (2'-MOE) modifications, requires protected nucleoside precursors like 5′-O-(4,4′-dimethoxytrityl)-N²-isobutyryl-2′-O-(2-methoxyethyl)-guanosine. nih.govtandfonline.comresearchgate.net The isobutyryl group ensures that the guanine base does not undergo unwanted side reactions during the step-by-step assembly of the oligonucleotide chain. tandfonline.com

Furthermore, this compound is utilized in the synthesis of peptide nucleic acid (PNA) monomers. tandfonline.com PNAs are synthetic DNA mimics with a polyamide backbone that can bind to DNA and RNA with high affinity and specificity, making them powerful modulators of gene activity and tools for diagnostics. The synthesis of the N²-(isobutyryl)-9-(carboxymethyl)guanine moiety, a key component for the PNA backbone, relies on this protected form of guanosine. tandfonline.com

| Precursor Application | Resulting Molecule Class | Research Function |

| Oligonucleotide Synthesis | Antisense Oligonucleotides | Modulation of gene expression, drug discovery |

| PNA Monomer Synthesis | Peptide Nucleic Acids (PNA) | Gene targeting, diagnostics, therapeutic development |

Use as Probes in Molecular Biology Assays

The unique chemical properties of N²-isobutyrylguanosine make it an important intermediate for the creation of specialized molecular probes used to investigate biological systems. exsyncorp.com These probes are designed to detect, track, or manipulate other molecules, particularly DNA and RNA, within complex mixtures.

A key application is in the synthesis of photocaged 3'-S-RNAs. caymanchem.com Photocaged molecules are compounds that are biologically inactive until they are "uncaged" by exposure to light. By incorporating a photocaged thioguanosine (derived from N²-isobutyrylguanosine) into an RNA sequence, researchers can initiate a ribozyme-catalyzed reaction at a precise moment by shining a light, allowing for detailed study of the reaction's kinetics and mechanism. caymanchem.com The isobutyryl protecting group is vital for the successful chemical synthesis of the photocaged phosphoramidite derivative needed for this process. caymanchem.com The compound has also been noted for its utility in creating fluorescent chemicals for detecting changes in DNA and RNA. exsyncorp.com

Contributions to Nucleic Acid Chemistry and Molecular Biology Research

The use of N²-isobutyrylguanosine has significantly contributed to the fields of nucleic acid chemistry and molecular biology by enabling fundamental research into RNA's structure and function.

Insights into RNA Synthesis, Structure, and Function

N²-Isobutyrylguanosine is a cornerstone of modern oligonucleotide synthesis, the process of chemically creating strands of RNA and DNA. The isobutyryl group serves as a robust protecting group for the N²-amino group of guanine, preventing it from interfering with the phosphoramidite coupling chemistry that joins nucleosides together. researchgate.net

This has been instrumental in synthesizing modified RNAs, such as 2'-O-methyl guanosine-containing oligonucleotides, which exhibit increased stability against nuclease degradation. researchgate.net A convenient synthesis for N²-isobutyryl-2′-O-methyl guanosine has been developed for this purpose. researchgate.net

Moreover, N²-isobutyrylguanosine is a precursor in the synthesis of hydrophobic dinucleotide cap analogs. caymanchem.com The 5' cap is a critical structure on eukaryotic mRNA that is essential for its stability, transport from the nucleus, and efficient translation into protein. By creating specialized cap analogs, researchers can purify fully capped mRNA and study the intricate mechanisms of translation initiation. caymanchem.com

| Synthetic Target | Research Area | Significance |

| 2'-O-Methylated RNA | RNA Stability & Therapeutics | Creates RNA resistant to degradation for antisense applications. researchgate.net |

| Photocaged 3'-S-RNA | Ribozyme Mechanics | Allows for light-induced activation to study enzyme kinetics. caymanchem.com |

| mRNA Cap Analogs | RNA Translation & Purification | Facilitates the study of protein synthesis initiation and purification of functional mRNA. caymanchem.com |

Mechanistic Investigations using Kinetic Isotope Effects for Enzyme-Catalyzed Reactions

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to determine the mechanisms of chemical reactions. wikipedia.org It measures the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org The ratio of the reaction rates (k-light/k-heavy) can provide detailed information about bond-breaking or bond-forming events in the rate-determining step of a reaction and reveal the nature of the transition state. nih.govnih.govyoutube.com

Secondary kinetic isotope effects, where the isotope is not directly involved in the bond being broken, are particularly sensitive to changes in the hybridization state of a carbon atom, for instance, a change from sp³ to sp² hybridization during a reaction. nih.gov This makes KIE a valuable method for distinguishing between different enzymatic pathways. nih.gov

While the KIE is a crucial technique for mechanistic studies in enzymology, a review of the available literature does not show specific studies where N²-Isobutyrylguanosine monohydrate itself has been used as a substrate for investigating enzyme-catalyzed reactions via kinetic isotope effects. Its primary role remains that of a synthetic precursor for creating the oligonucleotides and probes that are then used in biological assays.

Broader Research Implications

The contributions of N²-Isobutyrylguanosine monohydrate extend beyond its direct applications, influencing our broader understanding of biology.

Advancing Understanding of RNA's Role in Diverse Biological Processes

By facilitating the synthesis of custom RNA and DNA molecules, N²-isobutyrylguanosine has become an enabling tool for modern molecular biology. The ability to create antisense oligonucleotides allows researchers to perform gene knockdown experiments, systematically turning off specific genes to understand their function in cellular pathways and disease. nih.govtandfonline.com

Application in Proteomics Research

Extensive research has not revealed any direct applications of N2-Isobutyrylguanosine monohydrate in the field of proteomics research. The primary applications of this compound are centered around the synthesis of nucleic acids.

Development of Oligonucleotide Tools (e.g., Antisense DNAs, siRNAs, DNA Aptamers, PCR Primers, DNA Computing Elements)

N2-Isobutyrylguanosine, as a protected nucleoside derivative, is a cornerstone in the chemical synthesis of a wide array of oligonucleotide-based tools that are indispensable in molecular biology and biotechnology. Its principal function is to safeguard the exocyclic amino group of guanosine during the automated solid-phase synthesis of DNA and RNA strands. This protection is critical for preventing unwanted side reactions and ensuring the precise sequence and integrity of the final oligonucleotide product. The isobutyryl group is favored for its stability during the synthesis cycles and its reliable removal during the final deprotection step.

The most prevalent method for creating these custom nucleic acid sequences is phosphoramidite chemistry. In this process, nucleoside phosphoramidites, including N2-isobutyrylguanosine phosphoramidite, are sequentially added to a growing oligonucleotide chain that is anchored to a solid support. sigmaaldrich.com The isobutyryl protecting group on the guanine base prevents the reactive amino group from interfering with the coupling reactions of the phosphoramidite chemistry. sigmaaldrich.com

Table 1: The Four-Step Cycle of Phosphoramidite Oligonucleotide Synthesis

| Step | Description | Reagents | Purpose |

| 1. Detritylation | Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside. | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758). | To expose the 5'-hydroxyl group for the next coupling reaction. |

| 2. Coupling | Addition of the next phosphoramidite monomer to the growing chain. | Nucleoside phosphoramidite (e.g., N2-isobutyrylguanosine phosphoramidite) and an activator (e.g., tetrazole). | To form a new phosphite (B83602) triester linkage, extending the oligonucleotide chain. |

| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups. | Acetic anhydride (B1165640) and N-methylimidazole. | To prevent the formation of failure sequences (shortmers) in subsequent cycles. |

| 4. Oxidation | Conversion of the unstable phosphite triester linkage to a more stable phosphotriester. | Iodine, water, and pyridine. | To stabilize the newly formed internucleotide bond. |

This cycle is repeated for each nucleotide in the desired sequence. The use of protected nucleosides like N2-isobutyrylguanosine is essential for the success of the coupling step.

Antisense DNAs

Antisense oligonucleotides (ASOs) are short, single-stranded DNA molecules designed to bind to a specific messenger RNA (mRNA) sequence, thereby inhibiting gene expression. The synthesis of these therapeutic and research tools relies on the precise assembly of nucleotides. N2-isobutyrylguanosine is a key building block in the production of ASOs. nih.gov Its use ensures that the guanine bases are correctly incorporated into the ASO sequence without undergoing side reactions. The stability afforded by the isobutyryl group is compatible with the synthesis of various modified backbones, such as phosphorothioates, which are commonly used in ASOs to increase their resistance to cellular nucleases. niscpr.res.in

siRNAs

Small interfering RNAs (siRNAs) are short double-stranded RNA molecules that can trigger the RNA interference (RNAi) pathway to silence the expression of specific genes with high specificity. The chemical synthesis of the sense and antisense strands of siRNAs employs phosphoramidite chemistry, where N2-isobutyryl-2'-O-methylguanosine or other modified guanosine phosphoramidites are frequently utilized. chemimpex.com The incorporation of such chemically modified and protected nucleosides can enhance the stability and efficacy of the resulting siRNA duplexes. These modifications can protect the siRNA from degradation by nucleases and improve its pharmacokinetic properties, which is crucial for therapeutic applications. chemimpex.com

DNA Aptamers

DNA aptamers are single-stranded DNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. They are identified through a process of in vitro selection. The synthesis of the initial DNA library and the subsequent amplification and refinement of aptamer sequences are dependent on high-quality oligonucleotide synthesis. The use of N2-isobutyrylguanosine in the synthesis of these DNA molecules ensures the production of a diverse and accurate library of sequences, which is fundamental to the successful selection of high-affinity aptamers. wpmucdn.com

PCR Primers

Polymerase Chain Reaction (PCR) primers are short, single-stranded DNA sequences that define the target region for amplification by a DNA polymerase. The specificity and efficiency of a PCR reaction are highly dependent on the quality of the primers. Standard and modified PCR primers are synthesized using the phosphoramidite method, where N2-isobutyrylguanosine serves as the protected guanine phosphoramidite. The fidelity of the synthesis, guaranteed by the use of such protecting groups, is essential to prevent the generation of primers with incorrect sequences, which could lead to non-specific amplification or failure of the PCR reaction. sigmaaldrich.com

DNA Computing Elements

DNA computing utilizes the vast parallelism and information storage capacity of DNA molecules to perform complex calculations. This field relies on the design and synthesis of DNA strands that can self-assemble or react in a programmed manner to execute logical operations. nih.govnih.gov The construction of these DNA-based circuits and logic gates requires the precise synthesis of DNA oligonucleotides with specific sequences. N2-isobutyrylguanosine is integral to the synthesis of these fundamental components, ensuring that the DNA strands are produced with the high fidelity required for the predictable and reliable functioning of DNA computing systems. sigmaaldrich.com

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool in the isolation and purification of N²-Isobutyrylguanosine and its derivatives.

Silica (B1680970) gel column chromatography is a standard and widely used method for the purification of N²-Isobutyrylguanosine from crude reaction mixtures. beilstein-journals.org The principle of this technique is the separation of components based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). commonorganicchemistry.com

The process typically involves the following steps:

Solvent System Selection: A suitable solvent system is first determined using thin-layer chromatography (TLC) to achieve optimal separation, typically aiming for a retention factor (Rf) of approximately 0.3 for the target compound. commonorganicchemistry.com

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent. commonorganicchemistry.com To ensure a homogenous packing and prevent the formation of air pockets, gentle tapping of the column is often employed. commonorganicchemistry.com

Sample Loading: The crude product can be loaded onto the column using two primary methods:

Wet Loading: The sample is dissolved in a minimal amount of a suitable solvent, often dichloromethane (B109758), and carefully applied to the top of the silica gel bed. commonorganicchemistry.com

Dry Loading: The crude mixture is adsorbed onto a small amount of silica gel, the solvent is removed by rotary evaporation, and the resulting free-flowing powder is added to the top of the column. commonorganicchemistry.comrochester.edu This method is particularly useful for samples that are not readily soluble in the initial eluting solvent. rochester.edu

Elution: The separation is achieved by passing a solvent or a gradient of solvents through the column. For compounds like N²-Isobutyrylguanosine, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. rochester.edu In the synthesis of related nucleoside derivatives, solvent systems such as n-hexane:ethyl acetate (B1210297) have been successfully used for purification. beilstein-journals.org For compounds that may be sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine. rochester.edu

High-Performance Liquid Chromatography (HPLC) is an essential technique for the final purity assessment of N²-Isobutyrylguanosine. It offers high resolution and sensitivity, allowing for the detection and quantification of trace impurities. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both separation and identification.

In the analysis of the closely related compound, N²-Isobutyryl-2'-deoxyguanosine, a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry method has been documented, providing a relevant framework for the analysis of N²-Isobutyrylguanosine. nih.gov The parameters for such an analysis would be meticulously optimized to ensure robust and reproducible results. rsc.org

Table 1: Illustrative HPLC Parameters for Analysis of Related Guanosine (B1672433) Derivatives

| Parameter | Value/Type |

|---|---|

| Instrument | Agilent 1200 RRLC; Agilent 6520 QTOF nih.gov |

| Column | Agilent C8 Cartridge (Guard), Agilent SB-Aq (Analytical) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Mobile Phase | Optimized gradient (e.g., water/acetonitrile with formic acid) |

| Retention Time | 4.324 min (for N²-Isobutyryl-2'-deoxyguanosine) nih.gov |

Mass Spectrometry for Molecular Identification and Verification

Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of N²-Isobutyrylguanosine.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the unambiguous determination of a compound's elemental formula. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Time-of-Flight (TOF) mass spectrometry are commonly employed for this purpose. nih.govmdpi.com

For the related compound N²-Isobutyryl-2'-deoxyguanosine, HRMS data has been recorded using a QTOF instrument in positive ionization mode. The data confirms the expected molecular formula through the detection of the protonated molecule [M+H]⁺. nih.gov

Table 2: HRMS Data for the Related Compound N²-Isobutyryl-2'-deoxyguanosine

| Parameter | Value |

|---|---|

| Compound | N²-Isobutyryl-2'-deoxyguanosine nih.gov |

| Formula | C₁₄H₁₉N₅O₅ nih.gov |

| Calculated Monoisotopic Mass | 337.1386 Da nih.gov |

| Instrument | QTOF 6530, Agilent Technologies nih.gov |

| Precursor Type | [M+H]⁺ nih.gov |

| Experimental m/z | 338.1459 nih.gov |

Spectroscopic Characterization (General Mention)

Spectroscopic methods are vital for elucidating the detailed molecular structure of N²-Isobutyrylguanosine. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide information about the compound's carbon-hydrogen framework, the presence of specific functional groups, and the connectivity of atoms. nih.govnih.gov

In a study on the related compound N²-isobutyrylguanine, ¹H NMR spectroscopy was used to identify the presence of two distinct tautomers in a solution of dichloromethane and dimethyl sulfoxide (B87167). nih.gov This demonstrates the power of NMR in revealing subtle structural and dynamic features of such molecules. nih.gov The analysis of N²-Isobutyrylguanosine would similarly involve a suite of 1D and 2D NMR experiments to assign all proton and carbon signals and confirm the structure of the isobutyryl group and its attachment to the guanosine moiety. FTIR spectroscopy would be used to identify characteristic vibrational frequencies, such as those for carbonyl (C=O) and amine (N-H) stretching, further confirming the presence of the isobutyryl group. nih.gov

Future Directions and Challenges in Academic Research

Exploration of Novel Analogues and Derivatives for Enhanced Research Utility

The strategic use of N2-Isobutyrylguanosine as a precursor is a cornerstone in the synthesis of sophisticated molecular tools for research. The isobutyryl group serves as a protective element, allowing for specific chemical modifications at other positions of the guanosine (B1672433) molecule. This has paved the way for the creation of a diverse array of analogues and derivatives with tailored functionalities.

A significant area of application lies in the synthesis of cap analogues for messenger RNA (mRNA). These analogues are crucial for the production of capped mRNA in vitro, which enhances translation efficiency and stability. N2-Isobutyrylguanosine is a key intermediate in the preparation of hydrophobic dinucleotide cap analogues, which facilitate the purification of fully capped mRNA. caymanchem.com This is particularly relevant in the development of mRNA-based therapeutics and vaccines.

Furthermore, this compound is instrumental in the synthesis of photocaged 3'-S-RNAs. caymanchem.com These modified RNAs contain a "caged" group that can be removed by light, allowing for the precise temporal and spatial control of RNA activity in research settings. This has proven invaluable for studying the intricate mechanisms of ribozyme-catalyzed reactions and other RNA-mediated processes. caymanchem.com The development of novel derivatives, such as 5′-O-(4,4′-Dimethoxytrityl)-N2-isobutyryl-guanosine, further expands the repertoire of tools available for proteomics and other biochemical research areas. scbt.comchemicalbook.com Future research will likely focus on creating even more sophisticated analogues with enhanced properties, such as improved cell permeability, higher stability, and more specific targeting capabilities.

Application of Advanced Spectroscopic Techniques for Real-Time Dynamic Studies

Advanced spectroscopic techniques are indispensable for characterizing the structure and behavior of N2-Isobutyrylguanosine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been a powerful tool in this regard.

Dynamic NMR studies have been successfully employed to investigate the conformational dynamics of related molecules, such as chalcone (B49325) based N-substituted morpholine (B109124) derivatives. researchgate.netscispace.com Similar approaches could be applied to N2-Isobutyrylguanosine monohydrate to study the dynamics of the isobutyryl group and the ribose sugar, providing insights into its conformational preferences and how they influence its interactions with other molecules.

A notable study utilized NMR spectroscopy to observe the existence of two tautomers of N2-isobutyrylguanine in solution. nih.gov Tautomerism, the migration of a hydrogen atom, can significantly impact the base-pairing properties of nucleobases. By using selective-inversion experiments, researchers were able to determine the thermodynamic parameters for the interconversion between the two tautomers. nih.gov This kind of detailed structural and dynamic information is crucial for understanding how N2-isobutyryl modifications might affect nucleic acid structure and function. Future applications of advanced NMR techniques, such as real-time NMR, could provide unprecedented insights into the dynamic processes involving this compound in complex biological systems.

Integration with High-Throughput Screening Platforms in Research Discovery

High-throughput screening (HTS) is a powerful strategy in drug discovery and chemical biology, enabling the rapid testing of large libraries of compounds for a specific biological activity. nuvisan.com While direct evidence of N2-Isobutyrylguanosine monohydrate in large-scale HTS campaigns is not extensively documented in publicly available literature, the principles of HTS are highly relevant to the future of research involving modified nucleosides.

The development of HTS assays for enzymes that metabolize or interact with guanosine derivatives is an active area of research. For instance, HTS assays have been developed to identify inhibitors of the SARS-CoV-2 guanine-N7-methyltransferase, an enzyme crucial for viral replication. nih.gov Such platforms could be adapted to screen for modulators of enzymes that recognize N2-modified guanosine analogues.

The integration of modified nucleosides into HTS platforms can be envisioned in several ways. Libraries of diverse N2-acyl guanosine derivatives could be synthesized and screened for various biological activities, such as antiviral or anticancer effects. The structural and functional knowledge gained from studying N2-Isobutyrylguanosine would be instrumental in designing such libraries. Furthermore, HTS can be used to identify compounds that affect the efficiency of genome editing systems like CRISPR/Cas9, and modified nucleosides could potentially play a role in modulating these processes. mdpi.com The challenge lies in developing robust and specific assays that can accommodate the unique properties of these modified nucleosides.

Further Elucidation of Molecular Mechanisms and Interactions in Complex Systems

A deeper understanding of how N2-Isobutyrylguanosine monohydrate and its derivatives interact with their biological targets at the molecular level is a key challenge and a significant area for future research. Computational approaches, such as molecular modeling and molecular dynamics simulations, are becoming increasingly powerful tools for investigating these interactions. nih.govourphysics.org

Molecular modeling can be used to predict the binding modes of N2-isobutyrylguanosine-containing molecules within the active sites of enzymes or in the grooves of nucleic acid structures. This can provide valuable insights into the structural basis for their biological activity and guide the design of new and improved analogues. For example, understanding the interactions between a modified nucleoside and a viral polymerase can aid in the development of more potent antiviral drugs. nih.gov

Recent advances in computational methods, such as interaction prompt guided diffusion models, offer new possibilities for designing molecules with specific, predetermined interactions with protein targets. nih.gov Applying these methods to N2-Isobutyrylguanosine derivatives could accelerate the discovery of compounds with high affinity and selectivity. The combination of computational studies with experimental techniques like X-ray crystallography and cryo-electron microscopy will be crucial for validating these models and providing a comprehensive picture of the molecular mechanisms at play.

Physicochemical Properties of N2-Isobutyrylguanosine and Related Compounds

| Property | N2-Isobutyrylguanosine | N2-Isobutyryl-2'-deoxyguanosine | 5′-O-(4,4′-Dimethoxytrityl)-N2-isobutyryl-guanosine |

| Molecular Formula | C14H19N5O6 caymanchem.com | C14H19N5O5 nih.gov | C35H37N5O8 scbt.com |

| Molecular Weight | 353.33 g/mol caymanchem.com | 337.33 g/mol nih.gov | 655.72 g/mol scbt.com |

| CAS Number | 64350-24-9 caymanchem.com | 68892-42-2 nih.gov | Not Available |

| Appearance | White to Off-White Solid | Data Not Available | Data Not Available |

| Melting Point | 148 °C | Data Not Available | Data Not Available |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Data Not Available | Data Not Available |

| pKa (Predicted) | 9.16 ± 0.20 | Data Not Available | Data Not Available |

Spectroscopic Data of N2-Isobutyrylguanosine Derivatives

| Spectroscopic Technique | Compound | Key Findings |

| NMR Spectroscopy | N2-isobutyrylguanine | Identification of two tautomers in a nearly 1:1 ratio in dichloromethane-dimethyl sulfoxide (B87167) solution. nih.gov |

| Mass Spectrometry | N2-Isobutyryl-2'-deoxyguanosine | Precursor m/z: 338.1459 [M+H]+, with major fragment ions observed. nih.gov |

Q & A

Q. What are the standard protocols for synthesizing N2-Isobutyrylguanosine monohydrate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves protecting the guanosine hydroxyl groups. For example, N2-isobutyrylguanosine (precursor) is treated with NaH in DMF under argon, followed by alkylation with o-nitrobenzyl bromide at 0°C . Optimization includes adjusting reaction time (e.g., 40 minutes for H₂ gas cessation), stoichiometry (1.5:1 molar ratio of alkylating agent to substrate), and temperature control to minimize side reactions. Yield improvements may require iterative Design of Experiments (DoE) frameworks, as demonstrated in bosentan monohydrate optimization studies .

Q. Which analytical techniques are recommended for characterizing N2-Isobutyrylguanosine monohydrate and confirming its purity?

- Methodological Answer : Use NMR (¹H/¹³C) to verify structural integrity, focusing on the isobutyryl proton signals (δ ~2.5–2.7 ppm) and sugar moiety resonances. HPLC (C18 column, 0.1% TFA/ACN gradient) ensures purity (>95%), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 354.33) . For new derivatives, provide elemental analysis (C, H, N) and IR spectroscopy data to validate functional groups .

Q. How should N2-Isobutyrylguanosine monohydrate be stored to maintain stability in long-term studies?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis or oxidation. For aqueous solutions, use pH 7.0 buffers and avoid repeated freeze-thaw cycles. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Q. What are the primary research applications of N2-Isobutyrylguanosine monohydrate in oligonucleotide synthesis?

- Methodological Answer : It serves as a protected guanosine derivative in solid-phase oligonucleotide synthesis. The isobutyryl group prevents undesired side reactions during phosphoramidite coupling. Post-synthesis, deprotection uses concentrated ammonium hydroxide (55°C, 5–16 hours). Applications include antisense oligonucleotides and CRISPR guide RNA constructs .

Advanced Research Questions

Q. How can solubility challenges of N2-Isobutyrylguanosine monohydrate in polar aprotic solvents be addressed for scalable synthesis?

- Methodological Answer : Ternary solvent systems (e.g., DMF:acetonitrile:water) enhance solubility. Flory–Huggins theory can model solute-solvent interactions to predict solubility limits. For example, studies on carbohydrate monohydrates suggest adjusting solvent polarity and temperature (e.g., 25–60°C) to balance solubility and crystallization .

Q. How should researchers reconcile contradictory data on reaction yields during N2-isobutyrylation of guanosine derivatives?

- Methodological Answer : Variability often arises from moisture sensitivity of NaH or incomplete protection. Replicate reactions under strict anhydrous conditions (e.g., flame-dried glassware, molecular sieves). Compare yields using controlled DoE parameters (e.g., reagent ratios, reaction time) and apply statistical tools like ANOVA to identify critical factors .

Q. What strategies are effective in developing validated HPLC methods for quantifying trace impurities in N2-Isobutyrylguanosine monohydrate?

- Methodological Answer : Employ orthogonal methods:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient from 5% to 50% ACN in 0.1% TFA over 30 minutes.

- Detection : UV at 254 nm.

Validate specificity (spiked impurities), linearity (R² > 0.999), and LOQ/LOD (<0.1%). Include forced degradation studies (acid/base/oxidative stress) to identify impurity profiles .

Q. What mechanistic insights govern the regioselective N2-isobutyrylation of guanosine over competing O-acylation?

- Methodological Answer : The reaction favors N2 due to the lower pKa of the exocyclic amine (~9.2) versus hydroxyl groups (pKa ~12–13). DFT calculations can model transition states, while kinetic studies (e.g., in situ IR monitoring) quantify activation energies. Solvent polarity (DMF) and base strength (NaH) further suppress O-acylation .

Q. How can impurity profiling of N2-Isobutyrylguanosine monohydrate be systematically performed for regulatory compliance?

Q. What comparative advantages does N2-Isobutyrylguanosine monohydrate offer over analogs like N2-acetyl or N2-benzoyl derivatives in oligonucleotide stability?

- Methodological Answer : The isobutyryl group provides steric hindrance that enhances nuclease resistance while maintaining moderate deprotection kinetics. Comparative studies show 10–15% higher oligonucleotide yields vs. acetyl derivatives and reduced side reactions vs. bulkier benzoyl groups. Stability data under physiological conditions (37°C, pH 7.4) should be quantified via MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.